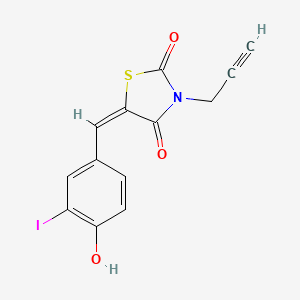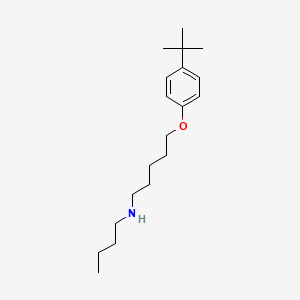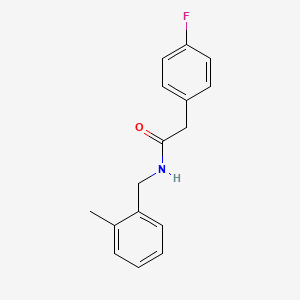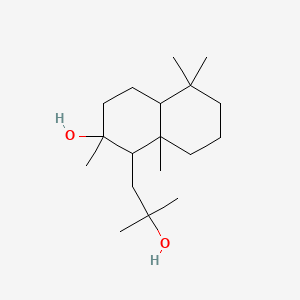![molecular formula C18H18Cl2N2O2S B5151052 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor, which means it has the ability to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP). This property of DAPT has led to its investigation as a potential treatment for Alzheimer's disease. In addition, DAPT has also been studied for its potential use in cancer therapy, due to its ability to inhibit Notch signaling pathways.
Wirkmechanismus
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also inhibits Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase activity and Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow the progression of Alzheimer's disease and improve cancer outcomes.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of gamma-secretase activity, inhibition of Notch signaling pathways, and reduction of beta-amyloid peptide production. In addition, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its ability to inhibit gamma-secretase activity and Notch signaling pathways, its anti-inflammatory and antioxidant properties, and its potential therapeutic applications in Alzheimer's disease and cancer. However, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide also has some limitations, including its high reactivity and the need for careful handling during synthesis and experimentation.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide, including further investigation of its mechanisms of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in other diseases. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide in humans. Finally, there is a need for the development of more selective gamma-secretase inhibitors, which may have fewer side effects than 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide.
Synthesemethoden
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-butoxybenzoyl chloride with thiourea and 3,4-dichloroaniline in the presence of a base. Other methods include the reaction of 4-butoxybenzoyl isothiocyanate with 3,4-dichloroaniline in the presence of a base, or the reaction of 4-butoxybenzoyl chloride with ammonium thiocyanate and 3,4-dichloroaniline in the presence of a base. The synthesis of 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide requires careful handling, as it is a highly reactive compound.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in Alzheimer's disease and cancer. In Alzheimer's disease, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of gamma-secretase enzymes, which are involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are believed to play a key role in the development of Alzheimer's disease, as they can accumulate in the brain and form plaques, which can lead to neuronal damage and cognitive decline. By inhibiting gamma-secretase activity, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to reduce the production of beta-amyloid peptides and slow the progression of Alzheimer's disease.
In cancer therapy, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its ability to inhibit Notch signaling pathways, which are involved in cell proliferation, differentiation, and survival. Notch signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. By inhibiting Notch signaling pathways, 4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide has the potential to slow or halt tumor growth and improve cancer outcomes.
Eigenschaften
IUPAC Name |
4-butoxy-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-13-6-9-15(19)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGLCMCATVJTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)
![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)


![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)